2-(But-3-en-1-yloxy)cyclohexanone
Description
2-(But-3-en-1-yloxy)cyclohexanone is a cyclohexanone derivative featuring a but-3-en-1-yloxy group at the 2-position of the cyclohexanone ring. The butenyloxy substituent introduces unsaturation (via the allyl ether group), which may enhance reactivity in subsequent transformations such as cycloadditions or polymerizations .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-but-3-enoxycyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,10H,1,3-8H2 |
InChI Key |
JFMCGVBRSBDCFS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1CCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Catalytic Behavior
- Cyclohexanone vs. Cyclohexenone Derivatives: Cyclohexanone derivatives (e.g., this compound) lack conjugated double bonds in the ring, making them less reactive toward electrophilic additions compared to cyclohexenones like 3-(3-Butenyloxy)-2-cyclohexen-1-one. The latter’s enone system enables rapid participation in Diels-Alder reactions .
- Catalyst Selectivity: HRF5015 and mixed heteropoly acid catalysts (e.g., PW12+PM12/SBA-15) are effective for cyclohexanone condensations, achieving >90% selectivity for dimer products. This contrasts with Ce-modified LDH catalysts, which are less studied but may favor dehydration pathways .
Physical and Spectral Properties
- Melting/Boiling Points: 2-Isobutyrylcyclohexanone (mp 38°C, bp 266°C) has significantly higher melting and boiling points than liquid-phase compounds like this compound, likely due to stronger intermolecular forces from the isobutyryl group .
- NMR Data: While specific NMR data for this compound is unavailable, analogs like 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone show distinct ¹H NMR peaks at δ 1.49–7.64 ppm, reflecting substituent effects on chemical shifts .
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